molecular formula C22H21N5O2 B14166261 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- CAS No. 24664-54-8

2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl-

Cat. No.: B14166261
CAS No.: 24664-54-8
M. Wt: 387.4 g/mol
InChI Key: VNMZMDMSIXNZSM-UHFFFAOYSA-N
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Description

2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the pyrazolone family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- involves several steps. One common method includes the condensation of 2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-ylamine with 4-formyl-3-methyl-1-phenyl-2-pyrazolin-5-one under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays and as a probe for studying enzyme activities.

    Medicine: Research indicates its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Compared to other pyrazolone derivatives, 2-Pyrazolin-5-one, 4-(((2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)amino)methylene)-3-methyl-1-phenyl- stands out due to its unique structure and properties. Similar compounds include:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 4-Aminoantipyrine
  • 4-Hydroxyantipyrine These compounds share the pyrazolone core but differ in their substituents, leading to variations in their chemical and biological activities.

Properties

CAS No.

24664-54-8

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1,5-dimethyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H21N5O2/c1-15-19(21(28)26(24-15)17-10-6-4-7-11-17)14-23-20-16(2)25(3)27(22(20)29)18-12-8-5-9-13-18/h4-14,24H,1-3H3

InChI Key

VNMZMDMSIXNZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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